molecular formula C11H8Cl2N2O2 B6164869 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1480360-32-4

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B6164869
CAS RN: 1480360-32-4
M. Wt: 271.1
InChI Key:
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Description

The compound is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole derivatives can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR .


Chemical Reactions Analysis

Pyrazoles can react with potassium borohydride to form a class of ligands known as scorpionate .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its pharmacological effects .

Safety and Hazards

The safety and hazards of a specific pyrazole derivative would depend on its specific structure and properties. It’s important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

The future directions in the study of pyrazole derivatives could include the development of new synthesis methods, the exploration of their pharmacological effects, and the design of new drugs based on pyrazole derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves the reaction of 2,5-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2,5-dichlorobenzyl chloride", "1H-pyrazole-3-carboxylic acid", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,5-dichlorobenzyl chloride in a suitable solvent (e.g. dichloromethane, chloroform)", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 1H-pyrazole-3-carboxylic acid to the reaction mixture and stir for several hours at room temperature", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the mixture", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography" ] }

CAS RN

1480360-32-4

Product Name

1-[(2,5-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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